
4-Bromobutan-1-amine
Overview
Description
4-Bromobutan-1-amine is an intermediate used to prepare primary aminoalkanethiosulfuric acids as potential antiradiation agents . It has a molecular formula of CHBrN .
Synthesis Analysis
The synthesis of 4-Bromobutan-1-amine involves various chemical reactions. It has been used as a probe to assess the sensitivity of cancer cells to cisplatin .Molecular Structure Analysis
The molecular structure of 4-Bromobutan-1-amine is represented by the chemical formula C4H11Br2N . The exact mass is 230.9258 and the molecular weight is 232.95 .Chemical Reactions Analysis
4-Bromobutan-1-amine is involved in the synthesis of a simple pH fluorescent probe based on dansyl derivative (Bu-Dns) via one-step reaction between dansyl chloride and 4-bromobutan-1-amine hydrobromide .Physical And Chemical Properties Analysis
4-Bromobutan-1-amine has a density of 1.364g/cm3 . It has a boiling point of 175.8°C at 760mmHg and a refractive index of 1.483 .Scientific Research Applications
Synthesis of pH-Sensitive Fluorescent Probes
4-Bromobutan-1-amine: is utilized in the synthesis of pH-sensitive fluorescent probes. A study detailed the creation of a dansyl-based probe, synthesized via a one-step reaction with dansyl chloride, which exhibited sensitivity to pH changes in an acidic medium . This probe, due to the protonation of the dimethylamine group, can detect pH variations within two units (approximately pH 4 to 2), making it valuable for intracellular pH measurements in biological research.
Cancer Research
In cancer research, 4-Bromobutan-1-amine derivatives have been used as probes to assess the sensitivity of cancer cells to chemotherapy agents like cisplatin. Studies suggest that cells with higher levels of tubulin acetylation, which can be detected using these probes, show increased sensitivity to treatment. This application is crucial for developing personalized cancer therapies.
Safety And Hazards
4-Bromobutan-1-amine is considered hazardous. It is highly flammable and causes skin irritation. It may cause respiratory irritation and is suspected of causing cancer. It may damage fertility or the unborn child. It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .
Future Directions
properties
IUPAC Name |
4-bromobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBYZAIKPPGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329113 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutan-1-amine | |
CAS RN |
33977-38-7 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




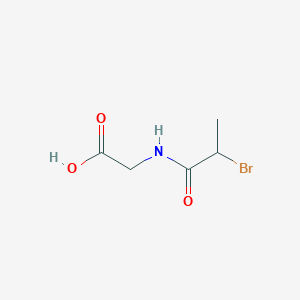
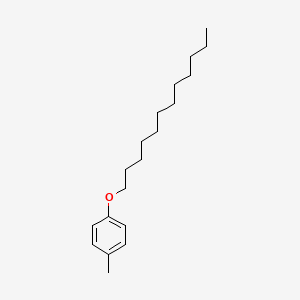
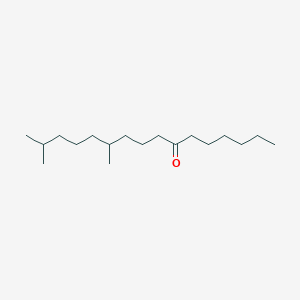
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
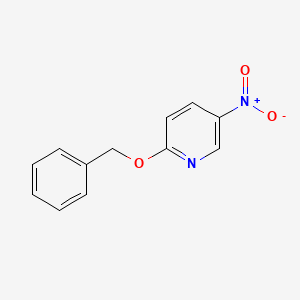
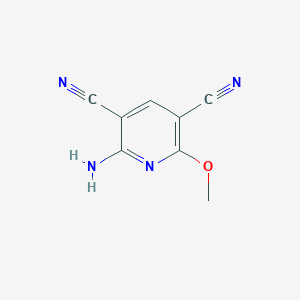
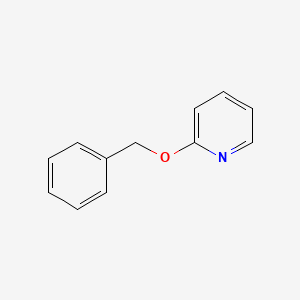

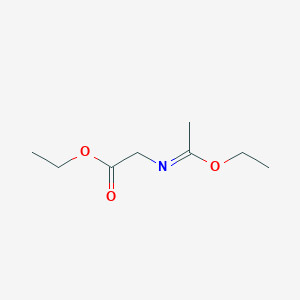

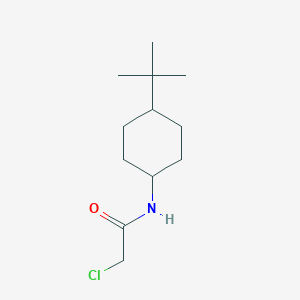
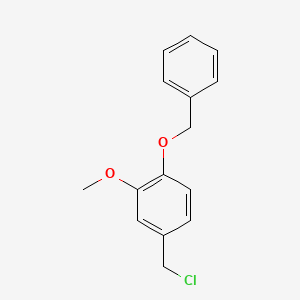
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)